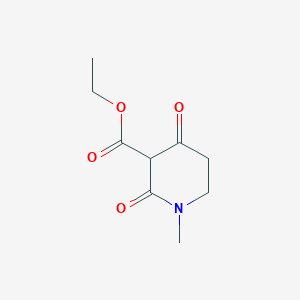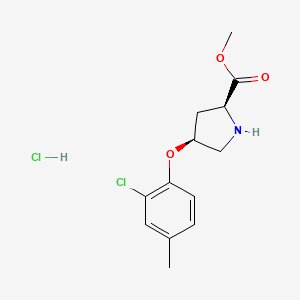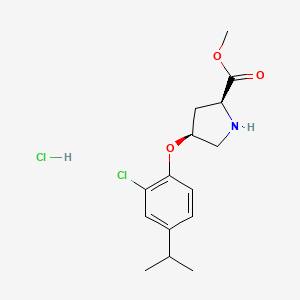
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol. It is used as a reactant for the synthesis of piperidine derivatives, which are inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthesis and Stereochemistry
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is utilized in various synthesis processes and stereochemical studies. For instance, it's involved in Michael reactions, leading to the formation of complex compounds like 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. The stereochemical aspects of these reactions are studied to understand the product formations further (Vafina et al., 2003).
Catalysis and Annulation
The compound is also a precursor in catalytic processes and annulation reactions. For example, it acts as a 1,4-dipole synthon undergoing [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts. This reaction is critical for forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003).
Chemical Structure and Molecular Networks
This compound is integral in forming complex molecular structures. It's used in creating compounds like tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which exhibits a specific crystal structure where molecules are linked by intermolecular hydrogen bonds, forming a porous three-dimensional network with hydrophobic channels (Wang et al., 2008).
Safety and Hazards
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJEQRJQJAXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)


![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)

![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)


![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)

